L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine

Catalog No.
S13074577
CAS No.
651292-02-3
M.F
C25H44N8O10
M. Wt
616.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-ala...

CAS Number

651292-02-3

Product Name

L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C25H44N8O10

Molecular Weight

616.7 g/mol

InChI

InChI=1S/C25H44N8O10/c1-10(2)19(32-22(39)14(7-15(26)35)31-23(40)18(27)13(6)34)24(41)29-8-16(36)28-9-17(37)30-12(5)21(38)33-20(11(3)4)25(42)43/h10-14,18-20,34H,7-9,27H2,1-6H3,(H2,26,35)(H,28,36)(H,29,41)(H,30,37)(H,31,40)(H,32,39)(H,33,38)(H,42,43)/t12-,13+,14-,18-,19-,20-/m0/s1

InChI Key

IHCMQOKMUWZVRH-VNBPBVSJSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O

L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine is a complex peptide composed of six amino acids: L-threonine, L-asparagine, L-valine, glycine, L-alanine, and L-valine. Peptides are short chains of amino acids linked by peptide bonds and play critical roles in various biological processes. This particular peptide is notable for its unique sequence and structure, which can influence its biological activity and potential applications.

The molecular formula of L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine is C30H52N8O10C_{30}H_{52}N_{8}O_{10}, and it has a molecular weight of approximately 600.70 g/mol. The specific arrangement of amino acids in this peptide contributes to its stability and reactivity in biological systems.

, including hydrolysis, oxidation, and peptide bond formation. Hydrolysis, the cleavage of peptide bonds by water, can occur under acidic or basic conditions, leading to the release of individual amino acids. Oxidation reactions can modify side chains, particularly those containing sulfur or aromatic groups. Additionally, L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine can participate in reactions involving enzyme catalysis, where specific enzymes recognize the peptide and facilitate biochemical transformations.

Peptides like L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine exhibit various biological activities depending on their amino acid composition and sequence. They can function as signaling molecules, hormones, or neurotransmitters. Research indicates that peptides with similar structures may possess antimicrobial properties, antioxidant effects, or influence metabolic processes.

The specific biological activity of this peptide may include modulation of immune responses, enhancement of muscle protein synthesis, or involvement in cell signaling pathways. Further studies are needed to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine can be achieved through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This widely used technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. After the desired sequence is achieved, the peptide is cleaved from the support and deprotected to yield the final product.
  • Liquid-Phase Synthesis: This method involves synthesizing peptides in solution rather than on a solid support. It can be advantageous for larger peptides but often requires more purification steps.
  • Enzymatic Synthesis: Utilizing enzymes such as proteases or ligases can facilitate the formation of peptide bonds under mild conditions, potentially preserving sensitive functional groups.

L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine has potential applications across various fields:

  • Pharmaceuticals: Its unique sequence may confer specific therapeutic effects, making it a candidate for drug development targeting metabolic disorders or infections.
  • Nutraceuticals: Peptides are increasingly used in dietary supplements for their health benefits, including muscle recovery and immune support.
  • Cosmetics: Due to their biological activity, peptides are incorporated into skincare products for anti-aging effects and skin repair.

Interaction studies involving L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine focus on its binding affinity with receptors or enzymes. These studies can reveal how the peptide interacts with biological targets and inform potential therapeutic uses. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are commonly employed to assess these interactions quantitatively.

Several peptides share structural similarities with L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine. Below is a comparison highlighting its uniqueness:

Compound NameAmino Acid SequenceMolecular Weight (g/mol)Notable Features
L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valineThreonine-Asparagine-Valine-Glycine-Alanine-Valine600.70Unique sequence with glycine repetition
Glycyl-Valinoyl-Phenylanilinylyl-Alanylaspartic AcidGlycine-Valine-Phenylaniline-Alanine-Aspartic Acid550.60Contains phenylaniline
L-Alanylasparaginyll-ValylnorvalylnorleucineAlanine-Asparagine-Valine-Norvaline-Norleucine620.80Includes non-standard amino acids

L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine stands out due to its specific sequence and the presence of two glycine residues that may enhance its flexibility and interaction capabilities compared to other peptides listed above.

XLogP3

-5.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

10

Exact Mass

616.31803963 g/mol

Monoisotopic Mass

616.31803963 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

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